Butane-1,4-diyl bis[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]
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Overview
Description
The compound “4-[2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is a complex organic molecule that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the hexahydroquinoline core through a Povarov reaction.
- Introduction of the thiophene ring via a Friedel-Crafts acylation.
- Esterification to form the final product.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors.
- Catalysts to accelerate the reaction.
- Purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Hydrogenation to form a fully saturated quinoline derivative.
Substitution: Halogenation or nitration at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Using hydrogen gas in the presence of a palladium catalyst.
Substitution: Using halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may yield a fully saturated quinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- 4-[2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the hexahydroquinoline core. These features may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C40H48N2O6S2 |
---|---|
Molecular Weight |
717.0 g/mol |
IUPAC Name |
4-[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonyl]oxybutyl 2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C40H48N2O6S2/c1-21-11-13-29(49-21)35-31(23(3)41-25-17-39(5,6)19-27(43)33(25)35)37(45)47-15-9-10-16-48-38(46)32-24(4)42-26-18-40(7,8)20-28(44)34(26)36(32)30-14-12-22(2)50-30/h11-14,35-36,41-42H,9-10,15-20H2,1-8H3 |
InChI Key |
CLWNJLHIWGUREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=C(S6)C)C(=O)CC(C5)(C)C)C)C |
Origin of Product |
United States |
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